Host-Parasite Selectivity: 43-Fold Differential Inhibition of Thiamine Transport Compared to Host Cells
Amprolium exhibits a 43-fold greater affinity for the thiamine transporter of Eimeria tenella schizonts compared to host chicken intestinal cells, establishing the quantitative basis for its therapeutic selectivity. In isolated second-generation schizonts, competitive inhibition of thiamine uptake by amprolium yielded a parasite Ki of 7.6 μM versus a host Ki of 326 μM [1]. This differential binding affinity—derived from kinetic analysis of active thiamine transport systems—provides the mechanistic foundation for amprolium's ability to disrupt parasite carbohydrate metabolism while sparing host cell thiamine-dependent processes. In contrast, ionophorous anticoccidials (monensin, salinomycin) exhibit narrower therapeutic indices due to their membrane-disrupting mechanism that does not discriminate between parasite and host cell membranes at comparable concentrations.
| Evidence Dimension | Inhibitory constant (Ki) for thiamine transporter |
|---|---|
| Target Compound Data | 7.6 μM (Eimeria tenella schizonts) |
| Comparator Or Baseline | 326 μM (host chicken intestinal cells) |
| Quantified Difference | 43-fold greater affinity for parasite transporter |
| Conditions | Isolated second-generation schizonts of Eimeria tenella; in vitro thiamine uptake assay |
Why This Matters
Quantified host-parasite selectivity confirms that amprolium achieves therapeutic antiparasitic effect at concentrations far below those required to inhibit host thiamine transport, substantiating its safety margin for veterinary use.
- [1] James S. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium. Parasitology. 1980;80(2):313-322. View Source
